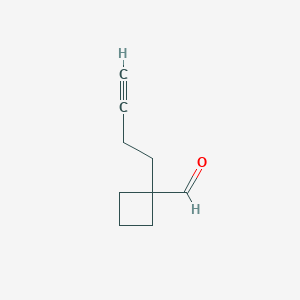
1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₂O. It is a cyclobutane derivative with an aldehyde functional group and a but-3-yn-1-yl substituent. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutanone with but-3-yn-1-ylmagnesium bromide, followed by oxidation to form the aldehyde group. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: But-3-yn-1-ylmagnesium bromide, cyclobutanone, oxidizing agent (e.g., pyridinium chlorochromate)
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The but-3-yn-1-yl group can undergo nucleophilic substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: 1-(But-3-yn-1-yl)cyclobutane-1-carboxylic acid
Reduction: 1-(But-3-yn-1-yl)cyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives
Wissenschaftliche Forschungsanwendungen
1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals.
Material Science: It is used in the development of novel materials with unique properties.
Biological Studies: Its reactivity and structure make it a useful probe in studying biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The but-3-yn-1-yl group can undergo various transformations, including cycloaddition and substitution reactions. The molecular targets and pathways involved vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanone: A simpler cyclobutane derivative with a ketone functional group.
But-3-yn-1-ol: An alcohol with a similar but-3-yn-1-yl group.
Cyclobutane-1-carbaldehyde: A cyclobutane derivative with an aldehyde group but without the but-3-yn-1-yl substituent.
Uniqueness
1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde is unique due to the combination of its cyclobutane ring, aldehyde group, and but-3-yn-1-yl substituent. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C9H12O |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
1-but-3-ynylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-2-3-5-9(8-10)6-4-7-9/h1,8H,3-7H2 |
InChI-Schlüssel |
RDKZHLIILIIQHW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC1(CCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13340125.png)
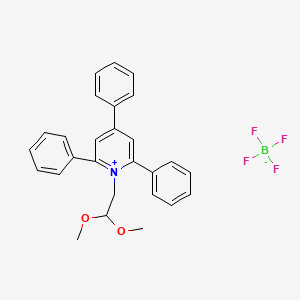

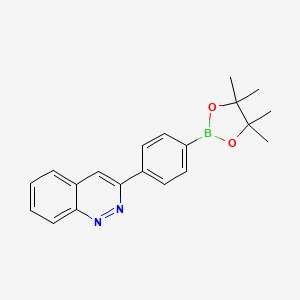
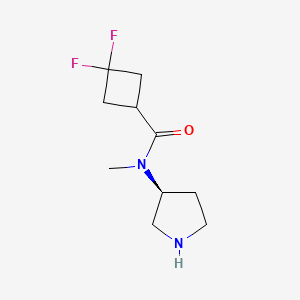


![4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13340171.png)

![2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13340181.png)
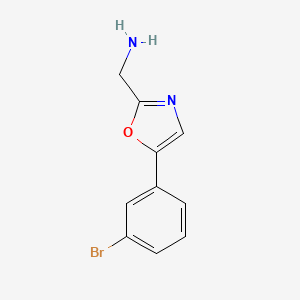
![(S)-6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one](/img/structure/B13340186.png)
![tert-Butyl (R)-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13340193.png)
![2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13340199.png)
